molecular formula C13H13NO4 B2557493 4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid CAS No. 55540-38-0

4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B2557493
CAS No.: 55540-38-0
M. Wt: 247.25
InChI Key: POCCMFYSLDOPPP-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for “4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid” is not available, related compounds have been studied. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were found to exhibit action against DHFR and enoyl ACP reductase enzymes .

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

The compound and its related compounds have potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity . They represent excellent future therapeutic possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with pyrrole under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group can yield an amine .

Comparison with Similar Compounds

Properties

IUPAC Name

4,5-dimethoxy-2-pyrrol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-11-7-9(13(15)16)10(8-12(11)18-2)14-5-3-4-6-14/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCCMFYSLDOPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N2C=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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